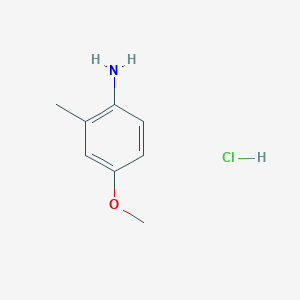

4-Methoxy-2-methylaniline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMCAZORUSVXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625550 | |

| Record name | 4-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133985-88-3 | |

| Record name | 4-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 2 Methylaniline Hydrochloride and Its Precursors

Established Synthetic Routes to 4-Methoxy-2-methylaniline (B89876)

Nitration and Reduction Strategies

One of the most fundamental and widely employed routes for the synthesis of 4-methoxy-2-methylaniline begins with 4-methoxytoluene. This multi-step process involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amine, and concluding with the formation of the hydrochloride salt.

The initial step in this pathway is the electrophilic aromatic substitution reaction to nitrate (B79036) 4-methoxytoluene. This is typically achieved using a nitrating agent, most commonly a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). oc-praktikum.de The reaction is generally conducted at low temperatures, such as -10°C to -5°C, to control the exothermic nature of the reaction and to minimize the formation of unwanted isomers and by-products. oc-praktikum.denih.gov The methoxy (B1213986) and methyl groups on the starting material are both ortho-, para-directing, but careful control of reaction conditions allows for the preferential synthesis of the desired intermediate, 4-methoxy-2-nitrotoluene. nih.gov

Following nitration, the nitro group of 4-methoxy-2-nitrotoluene is reduced to a primary amine to yield 4-methoxy-2-methylaniline. A prevalent and efficient method for this transformation is catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). For instance, the reduction of a similar compound, 1-methoxy-2-methyl-4-nitrobenzene, using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere at room temperature has been shown to proceed to completion, yielding the corresponding aniline (B41778) in 100% yield after 16 hours. chemicalbook.com An alternative approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule like methanol in place of gaseous hydrogen, a method that can offer enhanced safety and convenience. researchgate.net

The final step of this synthetic sequence is the conversion of the 4-methoxy-2-methylaniline free base into its more stable hydrochloride salt. This is a straightforward acid-base reaction where the synthesized aniline is treated with hydrochloric acid (HCl). The reaction stoichiometry and the conditions for crystallization are critical parameters that must be controlled to ensure high purity and yield of the final 4-methoxy-2-methylaniline hydrochloride product.

| Step | Transformation | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1. Nitration | 4-Methoxytoluene → 4-Methoxy-2-nitrotoluene | Conc. HNO₃, Conc. H₂SO₄ | Low temperature (-10°C to -5°C) | oc-praktikum.denih.gov |

| 2. Reduction | 4-Methoxy-2-nitrotoluene → 4-Methoxy-2-methylaniline | H₂, 10% Pd/C | Methanol solvent, Room temperature | chemicalbook.com |

| 3. Salt Formation | 4-Methoxy-2-methylaniline → 4-Methoxy-2-methylaniline HCl | Hydrochloric Acid (HCl) | Controlled stoichiometry and crystallization |

Direct Amidation from Phenols

A more contemporary synthetic strategy involves the direct conversion of phenols to anilines. This is a highly desirable route as phenols are abundant and can be derived from renewable feedstocks like lignin. nih.gov However, the direct substitution of a phenolic hydroxyl group with an amine is challenging due to the high bond dissociation energy of the aromatic C–O bond. acs.org

Several methodologies have been developed to overcome this challenge. One approach is the palladium-catalyzed amination of phenols using hydrazine (B178648) as both the amine source and a reductant under relatively mild conditions. nih.gov Metal-free conditions have also been explored, utilizing specific aminating reagents that facilitate the conversion through mechanisms like the Smiles rearrangement. researchgate.net Historically, direct amination has been performed in the gas phase using ammonia, but this requires very harsh conditions with temperatures exceeding 250°C. nih.govgoogle.com In principle, these methods could be applied to produce 4-methoxy-2-methylaniline from its corresponding precursor, 4-methoxy-2-methylphenol.

Acetylation, Nitration, and Hydrolysis Pathways

A sophisticated, multi-step pathway that offers excellent control over the regioselectivity of nitration involves the protection of an amine, followed by nitration and deprotection. This strategy is particularly well-suited for continuous flow manufacturing, which provides significant advantages over traditional batch processing. google.com A patented method for the synthesis of the related compound 4-methoxy-2-nitroaniline (B140478) from 4-methoxyaniline illustrates this advanced approach. google.com

The process unfolds in three main stages within a continuous flow reactor system:

Acetylation : 4-methoxyaniline is first reacted with acetic anhydride (B1165640). This step protects the highly activating amino group by converting it into a less-activating acetamido group, forming 4-methoxyacetanilide. google.com

Nitration : The 4-methoxyacetanilide intermediate is then nitrated with a mixed acid reagent (H₂SO₄/HNO₃). The acetamido group directs the electrophilic substitution to the ortho position, yielding 4-methoxy-2-nitroacetanilide with high selectivity. google.com

Hydrolysis : Finally, the protecting acetyl group is removed by hydrolysis, typically using a strong base such as 40% sodium hydroxide (B78521) (NaOH), to yield the product, 4-methoxy-2-nitroaniline. google.com

This continuous flow process enhances safety by managing the exothermic nitration reaction more effectively, improves heat and mass transfer, and ultimately leads to higher yields and purity compared to conventional batch methods. google.com The resulting nitroaniline serves as a key intermediate that can be further modified to produce a range of aniline derivatives.

| Step | Reactants | Reactor Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Acetylation | 4-Methoxyaniline + Acetic Anhydride | 25°C, 133 min residence time | 4-Methoxyacetanilide | |

| 2. Nitration | 4-Methoxyacetanilide + Mixed Acid (H₂SO₄/HNO₃) | 25°C, 10 min residence time | 4-Methoxy-2-nitroacetanilide | |

| 3. Hydrolysis | 4-Methoxy-2-nitroacetanilide + 40% NaOH | 40°C, 40 min residence time | 4-Methoxy-2-nitroaniline |

Acetylation of 4-Methoxyaniline

The initial step in one common synthetic route involves the acetylation of 4-methoxyaniline (also known as p-anisidine). This reaction serves to protect the amino group, rendering it less susceptible to oxidation and directing subsequent electrophilic substitution to specific positions on the aromatic ring. The acetylation is typically achieved by treating 4-methoxyaniline with acetic anhydride. prepchem.comlibretexts.org

In a typical procedure, 4-methoxyaniline is dissolved in a solvent such as glacial acetic acid or chlorobenzene. prepchem.compatsnap.com Acetic anhydride is then added, often dropwise, leading to an exothermic reaction that forms N-(4-methoxyphenyl)acetamide (4-methoxyacetanilide). prepchem.com The reaction temperature is controlled to optimize the yield and purity of the product. One method describes adding acetic anhydride to a solution of p-anisidine (B42471) in chlorobenzene, with the temperature rising to 65°C. After a brief period of stirring, the mixture is cooled to allow the product to crystallize. prepchem.com Another approach involves dissolving 4-methoxyaniline in glacial acetic acid and water, cooling the solution, and then adding acetic anhydride. orgsyn.org The reaction's progress can be monitored to ensure completion, resulting in a high yield of the acetylated product, often with high purity.

| Reactants | Reagents/Solvents | Conditions | Product | Purity |

| 4-Methoxyaniline | Acetic Anhydride, Chlorobenzene | Temperature rises to 65°C, then cooled to ~30°C | 4-Methoxyacetanilide | Not specified |

| 4-Methoxyaniline | Acetic Anhydride, Glacial Acetic Acid | Continuous flow reactor, 25°C, 133 min | 4-Methoxyacetanilide | 99% |

Nitration of Acetylated Intermediate

Following acetylation, the N-(4-methoxyphenyl)acetamide undergoes nitration. The acetyl group, being an ortho-, para-director, along with the activating methoxy group, directs the incoming nitro group primarily to the position ortho to the methoxy group. This step is crucial for introducing the nitro group that will later be reduced to form the methylaniline derivative.

The nitration is typically carried out using a nitrating agent, which is commonly a mixture of concentrated sulfuric acid and nitric acid. prepchem.com The acetylated intermediate is suspended or dissolved in a suitable solvent, and the nitrating mixture is added cautiously while maintaining a low temperature to control the exothermic reaction and prevent over-nitration or side reactions. prepchem.com For instance, the reaction can be conducted in chlorobenzene, where a mixture of sulfuric acid and nitric acid is added to the suspension of 4-methoxyacetanilide at a temperature maintained around 20-25°C. prepchem.com The reaction is stirred for a period to ensure completion, after which the product, N-(4-methoxy-2-nitrophenyl)acetamide, is isolated. prepchem.com

| Starting Material | Nitrating Agent | Solvent | Temperature | Product |

| N-(4-methoxyphenyl)acetamide | Sulfuric Acid, Nitric Acid | Chlorobenzene | 20-25°C | N-(4-methoxy-2-nitrophenyl)acetamide |

| N-(4-methoxyphenyl)acetamide | Mixed Acid (H₂SO₄/HNO₃) | Continuous flow reactor | 25°C | 4-Methoxy-2-nitroacetanilide |

Hydrolysis to 4-Methoxy-2-nitroaniline

The final step in this precursor synthesis is the hydrolysis of the acetyl group from N-(4-methoxy-2-nitrophenyl)acetamide to yield 4-methoxy-2-nitroaniline. google.com This deprotection step reveals the free amino group, making it available for subsequent reactions.

Hydrolysis can be achieved under either acidic or basic conditions. orgsyn.orggoogle.com A common method involves heating the acetylated compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. orgsyn.org For example, N-(4-methoxy-2-nitrophenyl)acetamide can be treated with Claisen's alkali (a solution of potassium hydroxide in water) and warmed to effect the hydrolysis. orgsyn.org Alternatively, acidic hydrolysis using mineral acids like hydrochloric acid can also be employed. orgsyn.org Upon completion of the reaction, the product, 4-methoxy-2-nitroaniline, is typically isolated by precipitation and filtration. orgsyn.org

| Starting Material | Reagent | Conditions | Product | Yield |

| N-(4-methoxy-2-nitrophenyl)acetamide | 40% NaOH | Continuous flow reactor, 40°C | 4-Methoxy-2-nitroaniline | 87% |

| 2-nitro-4-methoxyacetanilide | Claisen's alkali | Warmed and stirred | 2-Nitro-4-methoxyaniline | 95-97% |

Optimization and Yield Enhancement in Synthesis

Methodological Approaches to Address Low Yields

Traditional batch reactor processes for the synthesis of 4-methoxy-2-nitroaniline, a key precursor, can suffer from issues such as reduced yields, side reactions, and uneven heat exchange. patsnap.com To overcome these limitations, continuous flow reactor technology has been adopted. patsnap.comgoogle.com This approach offers several advantages, including improved heat and mass transfer, enhanced reaction safety, and greater control over reaction parameters. google.com

Catalytic Systems for Improved Efficiency and Selectivity

While the previously described route involves nitration followed by reduction, palladium-catalyzed reactions represent a powerful alternative for forming C-N bonds and introducing functional groups with high selectivity. Palladium catalysts are widely used in cross-coupling reactions to construct complex molecules. nih.gov

In the context of synthesizing aniline derivatives, palladium catalysts can be employed in amination reactions. For instance, palladium-catalyzed dehydrogenation is a key step in a patented process for synthesizing a derivative from 2-methyl-4-methoxyaniline. google.com In this case, a palladium-on-carbon (Pd/C) catalyst is used. google.com Generally, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a versatile method for creating C-C bonds, and similar principles apply to C-N bond formation in Buchwald-Hartwig amination, which could be a potential route for synthesizing derivatives of 4-methoxy-2-methylaniline. nih.gov These catalytic systems often exhibit high efficiency and functional group tolerance, making them valuable tools in modern organic synthesis. nih.gov The choice of palladium precursor, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Copper Catalyst Systems in Amination Reactions

Copper-catalyzed amination, particularly through Ullmann-type C-N coupling reactions, represents a significant strategy for the synthesis of precursors to 4-Methoxy-2-methylaniline. These systems are valued for their cost-effectiveness and unique reactivity. Research into eco-friendly catalytic systems has led to the development of highly efficient copper nanoparticle (CuNP) catalysts for these transformations. For instance, the Ullmann C-N coupling of aryl halides with amines is a key step where copper catalysts have demonstrated considerable utility. The use of copper nanoparticles supported on materials like amine-functionalized reduced graphene oxide/mesoporous silica (B1680970) nanocomposites has shown excellent efficiency in C-N coupling reactions. nih.gov

In a typical laboratory-scale synthesis exemplifying a copper-catalyzed C-N coupling, an aryl halide can be coupled with an appropriate amine in the presence of a copper catalyst and a base. The reaction conditions are optimized to maximize the yield of the desired arylamine. While direct copper-catalyzed amination of a precursor like 4-chloro-2-methylanisole (B1360048) to directly yield 4-Methoxy-2-methylaniline is a plausible route, much of the recent research has focused on the development of green and reusable catalyst systems for broader applications in C-N bond formation. nih.gov

| Catalyst System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Copper Nanoparticles on Amine-Functionalized Support | Ullmann C-N Coupling | High efficiency, reusable catalyst, green synthesis approach. nih.gov | Synthesis of 4-Methoxy-2-methylaniline precursors from aryl halides. |

| CuI with Acid Promoter | Ullmann C-N Coupling | Ligand, base, and solvent-free conditions, broad substrate scope. rsc.org | Efficient coupling of aryl chlorides with various amines. rsc.org |

Palladium-Based Catalytic Dehydrogenation

Palladium-based catalytic dehydrogenation has emerged as a powerful and modern method for the synthesis of anilines from readily available cyclohexanone (B45756) precursors. nih.govoup.comelsevierpure.com This approach, known as dehydrogenative aromatization, avoids the often harsh conditions associated with classical methods like nitration and reduction. In this strategy, a substituted cyclohexanone is reacted with an amine source in the presence of a palladium catalyst to form an imine intermediate, which then undergoes dehydrogenation to yield the corresponding aniline. nih.govelsevierpure.com

For the synthesis of a precursor to 4-Methoxy-2-methylaniline, a suitably substituted cyclohexanone could be utilized. The reaction is typically carried out under aerobic conditions, using oxygen from the air as the terminal oxidant. nih.govelsevierpure.comnih.gov Supported palladium nanoparticles, such as palladium on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), are often employed as heterogeneous catalysts, which can be easily recovered and reused. oup.combohrium.com This methodology is compatible with a wide range of functional groups, allowing for the synthesis of complex aniline derivatives. oup.com A patent for a related diphenylamine (B1679370) synthesis describes reacting 2-methyl-4-methoxyaniline with 2,6-dimethylcyclohexanone (B152311) in the presence of a 5% Pd/C catalyst at temperatures between 180°C and 250°C, demonstrating the industrial applicability of this transformation. google.com

| Catalyst System | Substrate | Reaction Type | Key Advantages |

|---|---|---|---|

| Pd/C - Ethylene | Substituted Cyclohexanones | Dehydrogenative Aromatization | High yields, recyclable catalyst, non-aerobic conditions. bohrium.com |

| Au-Pd/Al2O3 | Cyclohexanones and Hydrazine | Aerobic Dehydrogenative Aromatization | Selective synthesis of primary anilines, one-pot procedure. oup.com |

| Palladium(II) with AMS co-catalyst | Substituted Cyclohexenes | Aerobic Dehydrogenation | Tolerates a wide range of functional groups. nih.gov |

Eco-Friendly Catalytic Systems for Ullmann-type C-N Coupling

The development of eco-friendly catalytic systems for Ullmann-type C-N coupling reactions is a significant area of research, aiming to reduce the environmental impact of chemical synthesis. Traditional Ullmann reactions often require stoichiometric amounts of copper, high reaction temperatures, and polar, high-boiling point solvents. nih.gov Modern approaches focus on using catalytic amounts of copper, often in the form of nanoparticles, and employing greener reaction media or even solvent-free conditions. nih.govnih.gov

One innovative approach involves the use of copper nanoparticles synthesized using plant extracts as a green reducing agent. These nanoparticles, when supported on materials like amine-functionalized graphene oxide, have shown high catalytic activity for C-N coupling reactions in water, a benign solvent. nih.gov Another strategy is the development of catalyst- and solvent-free methods. For example, the amination of 2-chloronicotinic acid with various anilines has been achieved by simply heating the neat reactants, resulting in high yields in a short reaction time. nih.gov Furthermore, catalyst-free Ullmann couplings have been demonstrated in aqueous microdroplets at room temperature, driven by the generation of hydroxyl radicals. researchgate.net These advancements pave the way for more sustainable manufacturing processes for aniline derivatives.

Process Control Parameters

Precise control over reaction parameters is crucial for optimizing the yield, purity, and safety of the synthesis of this compound. Key parameters include temperature, solvent selection, and the use of advanced reactor technologies.

Temperature Control in Condensation Steps

Temperature is a critical parameter in the condensation reactions that are often involved in the synthesis of aniline precursors, such as the formation of imines from anilines and carbonyl compounds. beilstein-journals.orgnih.gov The rate of condensation and the position of the chemical equilibrium are highly dependent on the reaction temperature. For instance, in the synthesis of diamino triphenyl methanes from aniline and aromatic aldehydes in high-temperature water, the reaction temperature significantly influences the reaction rate and product yield. tandfonline.com

In the synthesis of 2-benzyl N-substituted anilines via imine condensation, the reaction temperature was optimized to achieve the highest yield. While the reaction proceeded at 60°C, modifications to the temperature were found to be unsatisfactory for improving the outcome, indicating the presence of an optimal temperature window. beilstein-journals.orgnih.gov In a procedure for preparing 2-substituted aniline pyrimidine (B1678525) derivatives, a condensation step is carried out at 90°C, highlighting a specific temperature requirement for this transformation. mdpi.com Precise temperature control is essential to prevent side reactions, such as decomposition of reactants or products, and to ensure the desired reaction proceeds at an optimal rate.

Solvent Selection and Anhydrous Conditions

The choice of solvent can have a profound impact on the outcome of amination and related reactions by influencing reactant solubility, reaction rates, and even the reaction pathway. latech.edu For reductive amination of ketones, a systematic study of various solvents revealed that methanol was the optimal choice, leading to the highest rates of imine and Schiff base formation and high hydrogenation activity. albany.eduresearchgate.net In contrast, aprotic polar solvents like dioxane and tetrahydrofuran (B95107) (THF) can also be effective, with their polarity influencing the relative rates of amination versus reduction. latech.edu

Maintaining anhydrous conditions is often critical in these reactions to prevent the hydrolysis of sensitive intermediates, such as imines or organometallic reagents. Water can compete with the amine as a nucleophile or react with catalysts and reagents, leading to reduced yields and the formation of byproducts. For example, in reactions involving lithium dialkylaminoborohydrides, the presence of moisture would lead to the rapid decomposition of the reagent. latech.edu Therefore, the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is a standard practice to ensure the efficiency and reproducibility of these synthetic steps.

Continuous Flow Reactor Applications for Enhanced Yield

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering several advantages over traditional batch processing. nih.govnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and the potential for straightforward automation and scale-up. nih.gov

For the synthesis of precursors to 4-Methoxy-2-methylaniline, continuous flow reactors can significantly improve yields and purity. A patent describes a three-step continuous flow process for the synthesis of 4-methoxy-2-nitroaniline, a direct precursor to 4-Methoxy-2-methylaniline. patsnap.comgoogle.com This process involves acetylation, nitration, and hydrolysis, with each step carried out in a separate continuous flow reactor. This setup allows for precise control over the stoichiometry and reaction time, particularly for the sensitive nitration step, thereby improving selectivity and reducing the formation of unwanted isomers. google.com The yield for the three-step synthesis using this continuous flow method was reported to be over 85%, with a purity exceeding 99%. google.com The application of continuous flow reactors in Heck reactions, another important C-C bond-forming reaction, has also been demonstrated for the synthesis of related methoxy-substituted aromatic compounds. beilstein-journals.org

| Flow Chemistry Application | Reaction Steps | Key Advantages | Reported Yield/Purity |

|---|---|---|---|

| Synthesis of 4-methoxy-2-nitroaniline | Acetylation, Nitration, Hydrolysis | Precise control of stoichiometry and temperature, improved safety and selectivity. google.com | >85% yield, >99% purity. google.com |

| Heck Synthesis of 4-methoxybiphenyl | Heck Coupling | Improved conversion and process control. beilstein-journals.org | Up to 76% conversion. beilstein-journals.org |

| General API Synthesis | Multi-step sequences (e.g., Suzuki coupling, hydrogenation, amidation) | Reaction telescoping, avoidance of intermediate isolation, improved sustainability. nih.gov | Varies with specific synthesis. |

Industrial and Laboratory Scale Synthesis Approaches

The synthesis of this compound is a multi-step process that can be adapted for both laboratory research and large-scale industrial production. The common pathway involves the preparation of the free base, 4-Methoxy-2-methylaniline, from its precursors, followed by its conversion to the hydrochloride salt. Methodologies differ significantly between laboratory and industrial settings in terms of equipment, reaction conditions, and optimization for yield versus throughput.

Laboratory-Scale Procedures and Yield Analysis

On a laboratory scale, the synthesis focuses on high purity and well-defined reaction stoichiometry, often with an emphasis on procedural simplicity and yield maximization for a specific batch.

A primary route involves the reduction of a nitro precursor, followed by salt formation. A typical final step in the laboratory is the conversion of the synthesized 4-Methoxy-2-methylaniline free base into its hydrochloride salt. This is generally a straightforward acid-base reaction. The amine is dissolved in a suitable solvent and treated with hydrochloric acid under controlled temperatures to precipitate the salt, which can then be isolated by filtration.

The table below outlines a representative laboratory procedure for the final salt formation step.

Table 1: Laboratory-Scale Hydrochloride Salt Formation

| Parameter | Value |

|---|---|

| Substrate | 4-Methoxy-2-methylaniline (33 g) |

| Reagent | 6M Hydrochloric Acid (100 mL) |

| Atmosphere | Argon |

| Temperature | 0–5°C |

| Reaction Time | 1 hour (stirring) |

| Workup | Filtration, wash with cold isopropanol |

| Yield | 89% |

| Purity | 99% |

This interactive table summarizes a common laboratory procedure for the conversion of 4-methoxy-2-methylaniline to its hydrochloride salt.

The precursor, 4-Methoxy-2-methylaniline, is typically synthesized via the catalytic hydrogenation of 4-methoxy-2-nitrotoluene. This reduction is a critical step, and laboratory procedures are optimized for high conversion and clean product formation.

Industrial-Scale Protocols and Conversion Rates

Industrial-scale synthesis prioritizes efficiency, safety, cost-effectiveness, and high throughput. While the fundamental chemical reactions are the same as in the laboratory, the protocols are adapted for large reactors and continuous processing.

Batch Process

For large-scale batch production, the catalytic hydrogenation of 4-methoxy-2-nitrotoluene remains a key method. The process is carried out in large reactors under high pressure and temperature to achieve high conversion rates and selectivity in a reasonable timeframe.

The following table details typical conditions for an industrial-scale batch hydrogenation.

Table 2: Industrial-Scale Batch Hydrogenation of 4-methoxy-2-nitrotoluene

| Parameter | Value |

|---|---|

| Substrate | 4-methoxy-2-nitrotoluene (40 g scale-up reference) |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Solvent | Methanol |

| Hydrogen Pressure | 2.0 kg/cm ² |

| Temperature | 220°C |

| Reaction Time | 5 hours |

| Conversion Rate | 95.1% |

| Selectivity | 94.3% to 4-methoxy-2-methylaniline |

This interactive table presents the parameters for a representative industrial-scale batch synthesis of the 4-methoxy-2-methylaniline precursor.

Continuous Flow Synthesis

A more advanced industrial approach involves a continuous flow process, which offers significant advantages over traditional batch methods. As detailed in patent literature (CN111704555A), a three-step continuous flow system can be used to produce the aniline precursor with high efficiency and safety. google.com This method avoids the isolation of intermediates, significantly reducing reaction time and handling risks. The process involves sequential acetylation of a starting aniline, nitration, and finally hydrolysis to yield the desired product. google.com

The table below summarizes the conditions for each stage in this integrated continuous flow synthesis.

Table 3: Three-Step Continuous Flow Synthesis of 4-Methoxy-2-methylaniline Precursor

| Step | Reaction | Reactor | Temperature | Residence Time | Yield/Purity |

|---|---|---|---|---|---|

| 1 | Acetylation | Continuous Flow Reactor I | 25°C | 133 min | 99% Purity (Product: 4-Methoxyacetanilide) |

| 2 | Nitration | Continuous Flow Reactor II | 25°C | 10 min | - (Product: 4-Methoxy-2-nitroacetanilide) |

| 3 | Hydrolysis | Continuous Flow Reactor III | 40°C | 40 min | 87% Yield (Product: 4-Methoxy-2-methylaniline) |

This interactive table outlines the stages and parameters of an advanced industrial continuous flow synthesis method.

Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 2 Methylaniline Hydrochloride

Fundamental Reaction Types

4-Methoxy-2-methylaniline (B89876) hydrochloride participates in a range of fundamental organic reactions, including oxidation, reduction, and electrophilic aromatic substitution. The nature and position of the substituents on the aromatic ring play a crucial role in determining the outcome and regioselectivity of these reactions.

Oxidation Pathways to Quinone and Nitroso Derivatives

The oxidation of 4-Methoxy-2-methylaniline can lead to the formation of quinone and nitroso derivatives, common fates for aniline (B41778) compounds. wikipedia.org The electron-rich nature of the aromatic ring, enhanced by the methoxy (B1213986) and methyl groups, makes it susceptible to oxidative processes.

The oxidation to a quinone derivative, such as 2-methyl-1,4-benzoquinone, likely proceeds through the formation of a phenoxy radical intermediate. This can be achieved using various oxidizing agents. For instance, a "telescoped process" involving hydrogen peroxide and nitric acid has been reported for the synthesis of 2-methoxy-3-methyl-1,4-benzoquinone from a related precursor, highlighting a potential synthetic route. scielo.br The mechanism involves initial oxidation to a hydroxylated intermediate, which is then further oxidized to the corresponding quinone.

The formation of nitroso derivatives can occur through the reaction with nitrosating agents. nih.gov For instance, the reaction of anilines with nitric oxide and a base can produce nitroso-substituted salts. google.com The mechanism involves the generation of a nitrosonium ion (NO+) or a related species that acts as an electrophile, attacking the electron-rich aromatic ring.

Reduction Pathways to Amines and Other Derivatives

Another advanced reduction method is catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst. This method can be employed for the reduction of various unsaturated compounds. nih.gov

Electrophilic Aromatic Substitution Reactions

The presence of the strongly activating amino (-NH2, or -NH3+ in the hydrochloride salt), methoxy (-OCH3), and methyl (-CH3) groups makes the aromatic ring of 4-Methoxy-2-methylaniline highly susceptible to electrophilic aromatic substitution. The directing effects of these groups determine the position of substitution.

Both the methoxy and methyl groups are ortho-, para-directing activators. The methoxy group exerts a strong activating effect through resonance (lone pair donation) and a deactivating inductive effect due to the electronegativity of the oxygen atom. The methyl group is a weak activator through an inductive effect and hyperconjugation. The amino group is also a very strong ortho-, para-director.

In 4-Methoxy-2-methylaniline hydrochloride, the para position to the amino group is occupied by the methoxy group. The positions ortho to the amino group are C3 and C5. The position ortho to the methyl group is C3, and the position para is C5. The positions ortho to the methoxy group are C3 and C5. Therefore, the positions C3 and C5 are highly activated and are the most likely sites for electrophilic attack. The steric hindrance from the adjacent methyl group at C2 might influence the regioselectivity between the C3 and C5 positions.

The combined directing effects of the substituents guide the introduction of various functional groups onto the aromatic ring.

Halogenation: The bromination of activated aromatic systems can be achieved using various reagents. For 4-Methoxy-2-methylaniline, electrophilic bromination is expected to occur at the activated C3 or C5 positions. Regioselective bromination of anilines can be challenging due to the high reactivity of the ring, often leading to poly-substitution. wku.edu

Nitration: The nitration of 4-methoxyaniline is a known process. google.com For 4-Methoxy-2-methylaniline, nitration would also be directed to the C3 or C5 positions. The reaction conditions, particularly the acidity of the medium, can influence the outcome, as the amino group can be protonated to the deactivating -NH3+ group.

Sulfonation: The sulfonation of anisidine derivatives is known to yield sulfonic acid products. For instance, the sulfonation of 2-methoxy-5-methylaniline (B41322) has been shown to surprisingly yield the 4-sulfonic acid derivative, indicating that thermodynamic control can play a significant role in determining the final product. google.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally challenging on anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.org However, under specific conditions, these reactions can be performed on substituted anilines. wikipedia.org The introduction of an alkyl or acyl group would be directed to the C3 or C5 positions, provided the reaction is feasible.

| Electrophilic Substitution Reaction | Typical Reagent(s) | Predicted Position(s) of Substitution | Reference |

| Bromination | Br2, FeBr3 | C3 and/or C5 | wku.edu |

| Nitration | HNO3, H2SO4 | C3 and/or C5 | google.com |

| Sulfonation | H2SO4, SO3 | C3 and/or C5 | google.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C3 and/or C5 (if successful) | wikipedia.org |

Advanced Reaction Studies

Beyond the fundamental reaction types, this compound and its derivatives can participate in more advanced transformations, which are of significant interest in modern organic synthesis.

Metal-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org A bromo-substituted derivative of 4-Methoxy-2-methylaniline could serve as a substrate in such reactions, allowing for the synthesis of more complex diarylamines. The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the coupled product. youtube.com

Cycloaddition Reactions: While the aromatic ring of 4-Methoxy-2-methylaniline itself is not a typical diene for Diels-Alder reactions, derivatives could potentially participate in such cycloadditions. The high electron density of the ring could favor its participation in certain pericyclic reactions under specific conditions.

Coupling Reactions (e.g., Pd-catalyzed Cross-Coupling)

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the aniline ring, enhanced by the methoxy and methyl groups, facilitates these transformations. Palladium-catalyzed methods are frequently employed for the synthesis of complex aromatic amines from aniline derivatives.

A notable example is the Suzuki cross-coupling reaction. While direct examples with the hydrochloride salt are specific to reaction conditions, analogous derivatives like 4-bromo-2-methylaniline (B145978) readily undergo Suzuki coupling. In a typical procedure, the aniline derivative is reacted with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄), at elevated temperatures to yield substituted biaryl compounds. The selection of the palladium source, ligand, solvent, and base is critical for the success of these reactions.

Condensation Reactions, including Oxamate Formation

The primary amine group of 4-Methoxy-2-methylaniline is a key functional group for condensation reactions. It can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines), which are valuable intermediates for the synthesis of other compounds. For instance, the condensation of primary amines with aldehydes in a solvent like methanol (B129727), followed by the reduction of the resulting Schiff base, is a common method for producing secondary amines.

A specific and important condensation reaction for this compound is its reaction with ethyloxalate to form oxamates. This highlights its utility in building more complex molecular scaffolds. Furthermore, it can undergo condensation with cyclic ketones. For example, its reaction with 2,6-dimethylcyclohexanone (B152311) in the presence of an acid catalyst and a dehydrogenation catalyst leads to the formation of a Schiff base intermediate, which is then catalytically dehydrogenated.

Derivatization Studies (e.g., Benzothiazole (B30560) Intermediates, Diphenylamine (B1679370) Derivatives)

4-Methoxy-2-methylaniline serves as a crucial starting material for the synthesis of various derivatives, including complex heterocyclic structures and substituted diphenylamines.

Diphenylamine Derivatives: The synthesis of substituted diphenylamines is a significant application. 2-Methyl-4-methoxydiphenylamine can be synthesized through the condensation of 2-methyl-4-methoxyaniline with halogenated benzoic acids, such as o-chlorobenzoic acid, often using a copper catalyst. Another route involves reacting 2-methyl-4-methoxyaniline with 2,6-dimethylcyclohexanone in the presence of a dehydrogenation catalyst like palladium on carbon (Pd/C). This specific reaction has been shown to achieve a high conversion rate of 4-methoxy-2-methylaniline, reaching up to 99.5%.

| Reactant 1 | Reactant 2 | Catalyst | Product | Conversion Rate |

| 2-Methyl-4-methoxyaniline | o-Chlorobenzoic Acid | Copper Catalyst | 2-Methyl-4-methoxydiphenylamine | ~84% Yield |

| 2-Methyl-4-methoxyaniline | 2,6-Dimethylcyclohexanone | Pd/C & Acid Catalyst | 4-Methoxy-2,2',6'-trimethyldiphenylamine | 99.5% |

Benzothiazole Intermediates: Methoxy-substituted anilines are precursors in the synthesis of benzothiazole rings, which are important structural motifs in medicinal chemistry. For example, 2-substituted-6-methoxybenzothiazoles can be prepared from precursors derived from methoxy-substituted aromatic compounds, showcasing the utility of the 4-methoxy-aniline scaffold in accessing these heterocyclic systems.

Nucleophilic Substitution via Benzyl (B1604629) Halide Intermediates

The amine group in 4-methoxy-2-methylaniline acts as a nucleophile, enabling it to participate in nucleophilic substitution reactions. A key transformation is N-alkylation, including N-benzylation, which involves the formation of a new carbon-nitrogen bond.

This reaction can be achieved by treating the aniline derivative with benzyl halides (e.g., benzyl chloride) or their equivalents, such as benzyl alcohol, under catalytic conditions. For instance, the N-alkylation of various anilines with benzyl alcohol can be catalyzed by iridium(III) or ruthenium(II) complexes. This process, which proceeds through a borrowing hydrogen mechanism, effectively results in the formation of N-benzylated aniline derivatives. This demonstrates the nucleophilic character of the amine and its capability to displace leaving groups from benzylic carbons.

Mechanistic Investigations of Reactivity

Role of Substituents on Reactivity and Binding Affinity

The reactivity and binding properties of 4-Methoxy-2-methylaniline are fundamentally governed by the electronic effects of its substituents. The aromatic ring contains three key groups: an amino group (-NH₂), a methyl group (-CH₃), and a methoxy group (-OCH₃).

Amino Group: The primary amine is a strong activating group and directs electrophiles to the ortho and para positions.

Methoxy Group: The methoxy group is a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the benzene (B151609) ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack and activating it for nucleophilic reactions. While it is inductively electron-withdrawing due to oxygen's electronegativity, the resonance effect is dominant.

Methyl Group: The methyl group is a weakly electron-donating group through hyperconjugation and induction.

| Substituent | Electronic Effect | Influence on Ring |

| Amino (-NH₂) | Strong Electron-Donating (Resonance) | Activating |

| Methoxy (-OCH₃) | Strong Electron-Donating (Resonance) | Activating |

| Methyl (-CH₃) | Weak Electron-Donating (Inductive/Hyperconjugation) | Activating |

Influence of Electron-Donating Groups in Catalysis

The presence of electron-donating groups (EDGs) on ligands or substrates can profoundly influence the efficiency and rate of catalytic reactions. In the context of catalysis involving aromatic amines like 4-Methoxy-2-methylaniline, the electron-donating methoxy and methyl groups can play a significant role.

When this compound or its derivatives are used as ligands for a metal catalyst, the EDGs increase the electron density on the metal center. This can enhance the metal's catalytic activity by, for example, facilitating the oxidative addition step in a cross-coupling cycle.

This principle is clearly demonstrated in other catalytic systems. For example, in a ruthenium-based water oxidation catalyst, functionalizing the terpyridine ligand with an electron-donating ethoxy group (which is electronically similar to a methoxy group) led to a 30-fold faster reaction rate compared to the unsubstituted parent catalyst. This enhancement is attributed to the EDG making the metal center more electron-rich and thus more reactive in the catalytic cycle.

Steric Effects of Methyl Substituents on Reaction Rates

The chemical reactivity of substituted anilines, including 4-methoxy-2-methylaniline, is significantly influenced by the nature and position of substituents on the aromatic ring. The methyl group at the ortho-position (C2) to the amino group in this compound introduces notable steric effects that can substantially alter reaction rates compared to its meta- and para-substituted isomers.

This phenomenon, often termed the "ortho effect," generally leads to a retardation of reaction rates. rsc.orgwikipedia.org The steric bulk of the ortho-methyl group physically obstructs the approach of reactants to the amino nitrogen atom. stackexchange.com This hindrance is particularly pronounced in reactions where the transition state is sterically demanding, such as in nucleophilic aromatic substitution (SNAr) or reactions with bulky electrophiles. researchgate.netresearchgate.net For instance, research on the reaction of aromatic sulfonyl chlorides with various anilines has shown that the rates for 2-methylaniline are significantly lower than for 3- and 4-substituted anilines, a deviation attributed directly to steric hindrance. rsc.org

The steric effect of the ortho-methyl group forces the amino group (-NH2) to twist out of the plane of the benzene ring. wikipedia.org This disruption of planarity inhibits the resonance between the nitrogen's lone pair of electrons and the aromatic π-system. Consequently, the nucleophilicity of the nitrogen is altered, and the stability of reaction intermediates and transition states is affected, which contributes to the observed decrease in reaction velocity. wikipedia.orgquora.com

Furthermore, upon protonation of the amino group, the nitrogen atom's hybridization changes from sp² to sp³, resulting in a non-planar geometry. The presence of an ortho-substituent creates steric clashes with the hydrogens of the resulting ammonium (B1175870) group (-NH3+), destabilizing the conjugate acid. wikipedia.org This steric inhibition of protonation makes ortho-substituted anilines weaker bases than their corresponding para and meta isomers, a factor that can influence the kinetics of acid- or base-catalyzed reactions. wikipedia.orgstackexchange.com

The extent of rate retardation is dependent on the specific reaction and the nature of the attacking reagent. Bulky reagents will experience greater steric hindrance, leading to a more significant decrease in the reaction rate. researchgate.net

Table 1: Comparative Basicity of Toluidine Isomers

| Compound | pKb | Relative Basicity |

|---|---|---|

| p-Toluidine | 8.92 | Strongest |

| m-Toluidine | 9.30 | Intermediate |

| Aniline | 9.40 | Intermediate |

| o-Toluidine | 9.58 | Weakest |

This table illustrates the "ortho effect," where the ortho-isomer (o-Toluidine) is the weakest base among the isomers, attributed to steric hindrance. wikipedia.org

In-situ Monitoring of Reaction Progress

Real-time, in-situ monitoring of chemical reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. mt.com Various modern analytical techniques, often referred to as Process Analytical Technology (PAT), allow for the continuous analysis of a reaction mixture without the need for sample extraction, thereby providing a dynamic profile of the reaction as it occurs. mt.com

Spectroscopic methods are particularly powerful for in-situ monitoring. spectroscopyonline.com Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can track the concentration changes of reactants, products, and intermediates over time. mt.commt.com For aniline derivatives, FTIR spectroscopy is effective for monitoring the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the product. researchgate.net These techniques are non-invasive and can be implemented using immersion probes, making them suitable for a wide range of reaction conditions. mt.com

Mass spectrometry (MS) coupled with appropriate ionization techniques also serves as a potent tool for real-time analysis. Methods like Extractive Electrospray Ionization (EESI-MS) and Direct Analysis in Real Time (DART-MS) can monitor the reaction progress by continuously detecting the mass-to-charge ratio of the species present in the reaction vessel, enabling the identification of short-lived intermediates and byproducts. researchgate.net

For reactions involving changes in electrochemical potential, such as polymerization or oxidation of anilines, in-situ open-circuit-potential (OCP) measurements can provide kinetic information. The potential-time plots can be correlated with the consumption of reactants and the formation of products, offering a simple yet effective way to monitor the reaction rate.

The data obtained from these in-situ monitoring techniques are invaluable for developing a comprehensive understanding of the reaction mechanism. By tracking the concentration profiles of all key species, it is possible to build accurate kinetic models, identify rate-determining steps, and ensure the safety and efficiency of the chemical process. mt.com

Table 2: In-situ Monitoring Techniques for Aromatic Amine Reactions

| Technique | Information Provided | Advantages | Typical Application |

|---|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates. Functional group analysis. | Non-invasive, applicable to various phases (liquid, solid), provides structural information. | Monitoring acylation, alkylation, and polymerization reactions. mt.comresearchgate.net |

| Mass Spectrometry (e.g., EESI-MS) | Identification of molecular ions of reactants, products, and transient intermediates. | High sensitivity and specificity, allows for mechanistic studies. | Elucidating complex reaction pathways and identifying byproducts. researchgate.net |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Simple, cost-effective, good for conjugated systems. | Tracking reactions involving colored reactants or products, like dye synthesis. acs.org |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification of all soluble species. | Provides unambiguous structural data, highly quantitative. | Mechanistic investigations and kinetic analysis in solution. acs.org |

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. In the context of 4-Methoxy-2-methylaniline (B89876) hydrochloride, various chromatographic methods are utilized to assess its identity and purity profile.

High-Performance Liquid Chromatography (HPLC) for Identity and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 4-Methoxy-2-methylaniline hydrochloride, with capabilities of achieving purity levels greater than 99%. chemicalbook.com Reverse-phase (RP) HPLC methods are commonly employed for this purpose. rsc.org A typical RP-HPLC setup involves a stationary phase, such as an octadecyl (C18) column, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. rsc.orgnih.gov

To achieve optimal separation, the mobile phase is often acidified with phosphoric acid or formic acid. rsc.org The use of formic acid makes the method compatible with mass spectrometry (MS) for further structural elucidation. rsc.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly carried out using an ultraviolet (UV) detector at a specific wavelength. nih.gov For identity confirmation, the retention time of the main peak in the sample chromatogram is compared to that of a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Octadecyl (C18) |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |

| Detection | UV |

| Purpose | Identity and Purity Assessment |

Gas Chromatography (GC) for Residual Solvent Analysis

Gas Chromatography (GC) is the standard method for the analysis of residual solvents, which are organic volatile chemicals used or produced during the synthesis of a drug substance. chemicalbook.comresearchgate.net Given that this compound is an intermediate in pharmaceutical manufacturing, ensuring residual solvents are within acceptable limits is critical. Headspace GC is the preferred technique, where a sample is heated in a sealed vial, and the vapor phase is injected into the GC system. researchgate.net This technique is highly effective for separating volatile compounds from a non-volatile matrix.

A capillary column, such as a DB-624 or equivalent, is often used for the separation of a wide range of common solvents. chemicalbook.com The oven temperature is programmed to ramp up, allowing for the sequential elution of solvents based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for detection due to its high sensitivity to organic compounds. The identification of a specific residual solvent is achieved by comparing its retention time with that of a known standard, and quantification is performed using an external or internal standard method.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of a chemical reaction. chemicalbook.com During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. chemicalbook.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized, often under UV light. By comparing the TLC profile of the reaction mixture over time to that of the starting materials and the expected product, chemists can determine the optimal reaction time and ensure the reaction has gone to completion.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. rsc.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires a specialized UPLC system capable of handling higher backpressures. For the analysis of this compound, UPLC can be used for high-throughput screening and rapid purity checks, significantly reducing the time required for quality control processes. The principles of separation are the same as in HPLC, but the increased efficiency allows for shorter run times without sacrificing analytical performance.

Spectroscopic Techniques

Spectroscopic techniques are employed to elucidate the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural characterization of organic molecules, including this compound. chemicalbook.com Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the proton signals are expected to appear at specific chemical shifts (δ), measured in parts per million (ppm). The protonation of the amino group to form the hydrochloride salt causes a significant downfield shift of the aromatic protons compared to the free base, due to the increased electron-withdrawing nature of the -NH₃⁺ group. The integration of the peaks corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) provide information about neighboring protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms are also influenced by their electronic environment.

Table 2: Estimated ¹H NMR Spectral Data for this compound

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| -OCH₃ | ~3.8 | s |

| Ar-CH₃ | ~2.2 | s |

| -NH₃⁺ | Broad singlet, variable | s (broad) |

Table 3: Estimated ¹³C NMR Spectral Data for this compound

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C-NH₃⁺ | ~135 |

| C-OCH₃ | ~155 |

| Aromatic C-H | 115-130 |

| C-CH₃ | ~125 |

| -OCH₃ | ~55 |

| Ar-CH₃ | ~17 |

Note: The chemical shifts are estimations and may vary depending on the solvent and other experimental conditions. The broadness of the -NH₃⁺ peak in the ¹H NMR is due to proton exchange and quadrupolar effects.

Use of Deuterated Analogs for Quantification

In quantitative analysis, particularly when using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, stable isotopically labeled (SIL) internal standards are crucial for achieving high accuracy and precision. For this compound, deuterated analogs can be synthesized and used as internal standards. These analogs, where one or more hydrogen atoms are replaced by deuterium, have nearly identical chemical properties to the original compound but are distinguishable by their mass. By adding a known quantity of the deuterated analog to a sample, any variations in sample preparation or instrument response can be normalized, allowing for precise quantification of the target analyte. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Patterns

Mass spectrometry is an indispensable tool for verifying the molecular weight and confirming the elemental composition of this compound. The technique provides a mass-to-charge ratio (m/z) of the ionized molecule, which should correspond to its calculated molecular weight. The molecular formula for the hydrochloride salt is C₈H₁₂ClNO, with a molecular weight of approximately 173.64 g/mol . Mass spectrometry confirms this molecular weight and reveals the compound's characteristic isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ³⁷Cl. This isotopic signature provides an additional layer of confirmation of the compound's elemental formula.

Mass Spectrometry Data for 4-Methoxy-2-methylaniline (Free Base)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 138.0913 |

| [M+Na]⁺ | 160.0733 |

| [M-H]⁻ | 136.0768 |

Predicted mass-to-charge ratios for common adducts of the free base form, 4-Methoxy-2-methylaniline. Data derived from computational predictions.

Infrared (IR) Spectroscopy for Structural Elucidation and In-situ Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby aiding in structural elucidation. researchgate.netresearchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. These include N-H stretching vibrations from the anilinium ion, C-H stretches from the aromatic ring and methyl/methoxy (B1213986) groups, C-O stretching from the methoxy ether linkage, and various aromatic C-C bending vibrations. researchgate.netrjpn.org

Furthermore, in-situ IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, serves as a valuable process analytical technology (PAT) tool. mt.comxjtu.edu.cn It allows for real-time monitoring of chemical reactions, such as the synthesis of this compound. xjtu.edu.cnresearchgate.net By tracking the disappearance of reactant peaks and the appearance of product peaks, reaction kinetics, mechanisms, and endpoints can be determined without the need for extractive sampling. mt.comxjtu.edu.cn

UV/VIS Spectroscopy for Structural Identification

Ultraviolet-Visible (UV/VIS) spectroscopy measures the absorption of light by a compound in the UV and visible regions of the electromagnetic spectrum. This absorption is related to the electronic transitions within the molecule, providing information about its chromophoric system. For aromatic compounds like this compound, the UV/VIS spectrum is characterized by absorption bands arising from π-π* transitions within the benzene (B151609) ring. researchgate.netresearchgate.net The positions and intensities of these bands are influenced by the substituents on the ring (methoxy, methyl, and amino groups). researchgate.net Analysis of the spectrum, including the determination of the cutoff wavelength, can aid in structural identification and purity assessment. researchgate.net Computational methods can also be employed to simulate UV-Vis spectra, which can then be validated against experimental data.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Molecular Structure Determination

Example Crystallographic Data for the Related Compound 4-Methoxy-2-nitroaniline (B140478)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a | 16.17 Å |

| b | 6.55 Å |

| c | 7.14 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Unit cell parameters for 4-methoxy-2-nitroaniline, a structurally similar compound, as determined by single crystal X-ray diffraction. researchgate.netresearchgate.net This data illustrates the type of precise structural information obtained from this technique.

Elemental Analysis for Chloride Content and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, oxygen, chlorine) within a pure compound. For this compound (C₈H₁₂ClNO), this analysis is critical for verifying its empirical formula and stoichiometry. A key application is the precise determination of the chloride content, which confirms the 1:1 stoichiometric ratio between the aniline (B41778) base and hydrochloric acid in the salt. The experimentally measured percentages of each element are compared against the calculated theoretical values to assess the purity and confirm the identity of the compound.

Theoretical Elemental Composition of this compound (C₈H₁₂ClNO)

| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 55.35% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.97% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 20.42% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.07% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.21% |

| Total | - | - | 173.643 | 100.00% |

Calculated elemental composition based on the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol.

Reference Standards and Calibration in Analytical Work

The accuracy and reliability of analytical methods for the characterization and purity assessment of this compound are fundamentally reliant on the use of well-characterized reference standards and the meticulous implementation of calibration procedures. These elements form the cornerstone of generating high-quality, reproducible data in a regulated environment.

Certified Reference Materials (CRMs) are the preferred source for reference standards as they provide the highest level of accuracy and traceability. These standards are issued by national metrology institutes or accredited reference material producers and are accompanied by a certificate of analysis that specifies the certified property value, its uncertainty, and a statement of metrological traceability. For this compound, a commercially available certified reference substance serves as the primary calibrator in analytical assays.

Table 1: Example of a Certified Reference Material Specification

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 133985-88-3 |

| Purity (as is) | ≥99.5% |

| Analytical Method for Purity | Quantitative NMR (qNMR), HPLC-UV |

| Traceability | To SI units via a primary standard |

| Certificate of Analysis | Provided with detailed analytical data |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity of reference standards without the need for a specific reference standard of the same compound. By using a certified internal standard with a known purity, the absolute purity of the this compound can be accurately determined. This technique is particularly valuable for the certification of new batches of reference materials.

In routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the quantification of this compound and its impurities. The calibration of the HPLC system is a critical step to ensure the linearity, accuracy, and precision of the method over a specific concentration range.

The preparation of a calibration curve involves creating a series of standards of known concentrations from a stock solution of the certified reference material. These standards are then analyzed, and the instrumental response (e.g., peak area) is plotted against the corresponding concentration.

Table 2: Representative Data for an HPLC-UV Calibration Curve for this compound

| Standard | Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 1.0 | 15,234 |

| 2 | 5.0 | 76,170 |

| 3 | 10.0 | 151,987 |

| 4 | 25.0 | 380,543 |

| 5 | 50.0 | 759,985 |

| 6 | 100.0 | 1,521,034 |

This is a representative example of calibration data and does not reflect actual experimental results.

The linearity of the calibration curve is assessed by the correlation coefficient (r²) and by visual inspection of the plot. For a method to be considered linear, the r² value should typically be ≥ 0.999. The data from the calibration curve is used to establish a linear regression equation (y = mx + c), where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. This equation is then used to calculate the concentration of this compound in unknown samples.

Method validation, performed according to guidelines such as those from the International Council for Harmonisation (ICH), is essential to demonstrate that the analytical procedure is suitable for its intended purpose. This includes the validation of parameters such as accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 3: Typical Method Validation Parameters for an HPLC-UV Assay of this compound

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Specificity | No interference from blank/placebo |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

The use of an internal standard can further enhance the precision and accuracy of the analytical method by compensating for variations in injection volume and potential sample matrix effects. A suitable internal standard would be a stable compound with similar chromatographic properties to this compound but well-resolved from it and any other components in the sample.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Development

The structural backbone of 4-Methoxy-2-methylaniline (B89876) hydrochloride is incorporated into numerous biologically active molecules, highlighting its importance in medicinal chemistry and pharmaceutical development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Methoxy-2-methylaniline hydrochloride is a key starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure is a component of compounds designed for diverse therapeutic applications. General anilines are recognized as crucial starting materials for fine chemical synthesis, including the production of drugs like paracetamol. wikipedia.org The specific substitution pattern of 4-Methoxy-2-methylaniline makes it suitable for creating complex molecules with desired pharmacological profiles.

Intermediate for Bromodomain Inhibitors

The development of inhibitors for bromodomains, particularly the Bromodomain and Extra-Terminal Domain (BET) family of proteins like BRD4, is a significant area of research in oncology and inflammatory diseases. nih.gov The 4-methoxy-2-methylaniline structural motif is relevant to the design of these inhibitors. While direct synthesis pathways are proprietary and complex, the molecular architecture of potent, selective BET inhibitors often incorporates substituted aniline-like moieties to achieve high binding affinity in the acetyl-lysine binding pocket of the target protein. nih.gov The design of such inhibitors is a rational strategy in cancer therapy to enhance potency and mitigate drug resistance. nih.gov

Synthesis of 2-methyl-4-methoxydiphenylamine (MMDPA)

A significant application of this compound is its role as a direct precursor to 2-methyl-4-methoxydiphenylamine (MMDPA). MMDPA is an important intermediate, particularly in the synthesis of fluoran-based dyes used as color formers. osti.gov

Several synthetic routes have been optimized for this conversion. One patented method involves the reaction of 2-methyl-4-aminoanisole (the free base of this compound) with o-chloro-benzoic acid in the presence of a copper catalyst, followed by decarboxylation to yield MMDPA with high efficiency. google.com Another approach optimizes the catalytic reaction using 2-methyl-4-methoxyaniline and cyclohexanone (B45756) with a Palladium on carbon (Pd/C) catalyst. osti.gov

| Method | Reactants | Catalyst | Key Conditions | Reported Yield |

|---|---|---|---|---|

| Condensation-Decarboxylation | 2-methyl-4-aminoanisole, o-chloro-benzoic acid | Copper or Copper Chloride | Reflux in Toluene/DMF, then decarboxylation in methanol (B129727) | ~85.6% |

| Catalytic Dehydrogenation | 2-methyl-4-methoxyaniline, cyclohexanone, 3-methyl-4-nitroanisole | 5 wt % Pd/C | 160°C in xylene solvent for 8-10 hours | Optimized for high yield |

Development of Novel Biologically Active Compounds

The inherent reactivity of the aniline (B41778) functional group allows this compound to be a foundational molecule for the synthesis of new chemical entities with potential therapeutic value. georganics.sk Researchers have utilized this compound to create novel molecules for various biological targets. For instance, new series of 4-alkoxyquinolines have been designed and synthesized as potential antimycobacterial agents with activity against Mycobacterium tuberculosis. nih.gov Similarly, the synthesis of novel N-substituted benzimidazole (B57391) carboxamides with potential antioxidant and antiproliferative activities has been explored. mdpi.com Quinoxaline derivatives, which can be synthesized from aniline precursors, are another class of compounds with a broad range of pharmacological effects, including antifungal, antibacterial, and antiviral properties. mdpi.com

Intermediate in Dye and Pigment Production

Aniline and its derivatives have historically been central to the dye and pigment industry. wikipedia.org this compound continues this tradition, serving as a crucial intermediate in the production of a variety of colorants.

Its primary use in this sector is in the manufacturing of azo dyes and as a precursor for color formers in advanced applications. mdpi.com The synthesis of MMDPA from 4-Methoxy-2-methylaniline is particularly notable, as MMDPA is a key intermediate for fluoran (B1223164) heat-sensitive dyestuffs. osti.gov These dyes are used in thermal paper for applications like point-of-sale receipts and tickets, where they produce a black image upon thermal activation.

Role in Material Science

The applications of this compound extend into the field of materials science, where it is used in the synthesis of functional polymers and advanced materials. Aniline-based compounds are foundational for producing polymers like polyaniline, which are known for their electrical conductivity and are studied for applications in electronics.

Substituted anilines, such as methoxy-anilines, are used to create polymers with specific properties. For example, poly(o-methoxyaniline) has been studied for its unique electrochemical and conductive characteristics. acs.org While research often focuses on the free base (4-Methoxy-2-methylaniline), the hydrochloride salt is a stable and convenient precursor for these polymerization processes. These polymers can be incorporated into materials for electronics, biotechnology, and nanotechnology. researchgate.net The resulting materials may possess enhanced durability, chemical resistance, and specific optical or electronic properties valuable in coatings, adhesives, and composite films. acs.org

Synthesis of Triarylamine Polymers

Triarylamine polymers are a class of macromolecules characterized by nitrogen atoms connected to three aromatic rings. These polymers are renowned for their excellent hole-transporting properties, making them highly valuable in organic electronics. The synthesis of these polymers often involves the incorporation of specific monomer units to tune their electronic and physical properties. 4-Methoxy-2-methylaniline serves as a precursor to one such monomer, enabling the creation of polymers like poly(4,4-diphenyl-(4-methoxy-2-methyl-phenyl)amine).

The synthesis of this polymer typically involves a multi-step process where 4-methoxy-2-methylaniline is chemically modified to form a triarylamine monomer. This monomer, containing the characteristic 4-methoxy-2-methylphenyl group, is then polymerized to create the final triarylamine polymer. The presence of the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the phenyl ring of the polymer's repeating unit influences its solubility, morphology, and electronic energy levels, which are critical factors for its performance in electronic devices.

The general synthetic approach for creating such polymers often involves coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. In a typical synthesis, a dibromoaromatic compound is reacted with an amine, in this case, a derivative of 4-methoxy-2-methylaniline, in the presence of a palladium catalyst to form the polymer chain. The molecular weight and polydispersity of the resulting polymer are carefully controlled during the synthesis to ensure optimal performance.

Applications in Organic Electronics (e.g., OFETs)

The unique electronic properties of triarylamine polymers derived from 4-methoxy-2-methylaniline make them highly suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). OFETs are fundamental components of modern flexible and transparent electronics, including displays, sensors, and RFID tags.

In an OFET, the triarylamine polymer film acts as the channel through which charge carriers (in this case, holes) move from the source to the drain electrode under the control of a gate voltage. The performance of an OFET is characterized by several key parameters, including the field-effect mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

While the intrinsic properties of pure poly(4,4-diphenyl-(4-methoxy-2-methyl-phenyl)amine) are a subject of ongoing research, studies on its blends with insulating polymers have provided valuable insights into its potential. These blends are often used to improve the processability and environmental stability of the semiconducting layer in OFETs. The performance of these blend-based devices underscores the promise of this class of triarylamine polymers in organic electronics.

Below is a hypothetical data table illustrating the kind of performance metrics that would be evaluated for an OFET based on a pure triarylamine polymer derived from 4-methoxy-2-methylaniline.

| Parameter | Symbol | Value |

| Field-Effect Mobility | μ | 1 x 10⁻⁴ cm²/Vs |

| On/Off Current Ratio | I_on/I_off | > 10⁵ |

| Threshold Voltage | V_th | -1.5 V |

Note: The values in this table are illustrative and represent typical performance targets for amorphous p-type polymer semiconductors in OFETs.

Biological Activity and Mechanistic Investigations

Potential Therapeutic Applications

Research into compounds structurally related to 4-Methoxy-2-methylaniline (B89876) hydrochloride has uncovered promising therapeutic potential, particularly in the realms of antimicrobial and anticancer treatments.

Preliminary studies have suggested that 4-Methoxy-2-methylaniline hydrochloride may possess antimicrobial properties. While detailed investigations are ongoing, the broader class of low-molecular-weight organic ammonium (B1175870) salts is known for excellent antimicrobial effects. mdpi.com For instance, a synthetic random copolymer, synthesized by copolymerizing a monomer containing a 2-methoxybenzylammonium hydrochloride structure with N, N-di-methyl-acrylamide, demonstrated remarkable, rapid non-lytic bactericidal activity. mdpi.com This copolymer, referred to as P7, was effective against several multidrug-resistant (MDR) clinical isolates of both Gram-positive and Gram-negative bacteria, including strains of Enterococcus, Staphylococcus, Acinetobacter, and Pseudomonas. mdpi.com The minimal inhibitory concentrations (MICs) observed were as low as 0.6–1.2 µM, indicating potent antibacterial action. mdpi.com